![molecular formula C14H11N5O2S3 B2955984 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903435-30-2](/img/structure/B2955984.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This compound is part of a larger class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Under the protection of N2, Mg and I2 were added to the solution of tetrahydrofuran. After 10 minutes, 2-bromothiophene was added to the suspension mixture dropwisely. When Mg disappeared, the reaction mixture was cooled to -15 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The crystal structure of a similar compound, N,N′-(6-(thiophen-2-yl)-1,3,5-triazine-2,4-diyl)bis(2-methylpropane-2-sulfonamide), has been determined . It is monoclinic, with a = 11.8434(5) Å, b = 11.2298(6) Å, c = 17.0706(8) Å, β = 94.661(2)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of Mg and I2 with tetrahydrofuran, followed by the addition of 2-bromothiophene . Other reactions may be involved depending on the specific synthesis route used.Applications De Recherche Scientifique
Herbicide Development
Research has explored the synthesis and structure-activity relationships of compounds including triazolopyrimidinesulfonamide, aiming to develop effective herbicides. A study highlighted the herbicidal activities of synthesized compounds, identifying leads with promising activity against a range of species, indicating potential applications in agriculture (Ren et al., 2000).
Anti-Asthmatic Activity
Compounds structurally related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives showed excellent anti-asthmatic activity, suggesting their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer Potential
Several studies have explored the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including triazolo[1,5-a]pyridine compounds, as potential insecticidal agents with implications for cancer research. These studies investigated the toxicological and biochemical parameters of the compounds, indicating their potential toxic effects and suggesting avenues for further exploration in anticancer research (Soliman et al., 2020).
Molecular Docking and In Vitro Screening
Research involving novel pyridine and fused pyridine derivatives, including triazolopyridine compounds, has been conducted with in silico molecular docking screenings towards various targets. This includes evaluating antimicrobial and antioxidant activity, showcasing the broader applications of these compounds in medicinal chemistry and drug development (Flefel et al., 2018).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities, given the known activities of triazole derivatives . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound in medicinal chemistry and material science.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazoles, a structural component of this compound, act as significant agents in reducing or eliminating free radicals, thereby protecting cells against oxidative injury .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The compound was dissolved in dmso for in vitro studies, suggesting that it may be soluble in this solvent .
Result of Action
The compound has been evaluated for antiproliferative activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests that the compound may have potential anticancer effects.
Action Environment
The compound was evaluated in vitro, suggesting that its action may be influenced by the conditions of the experimental environment .
Propriétés
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S3/c20-24(21,14-4-2-8-23-14)15-9-13-17-16-12-6-5-10(18-19(12)13)11-3-1-7-22-11/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHHSYQKACSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
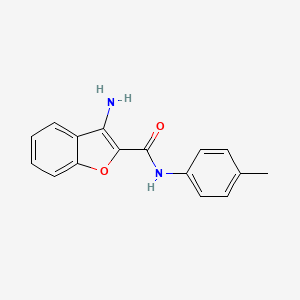
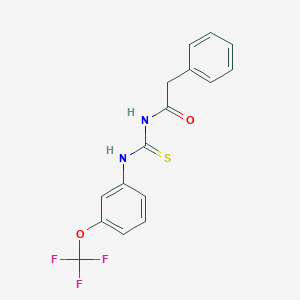
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)
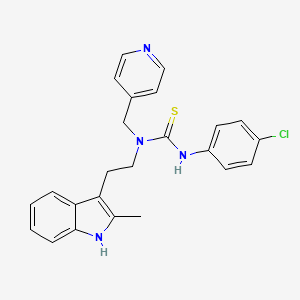
![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)
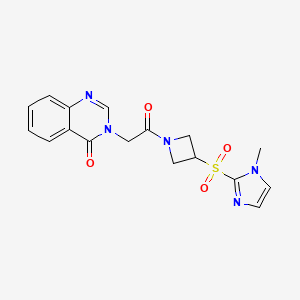
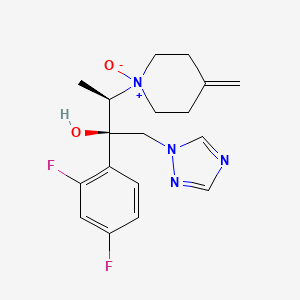
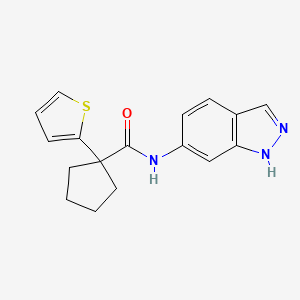
![N'-({[(4-chlorobenzyl)oxy]imino}methyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide](/img/structure/B2955921.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)
![(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline](/img/structure/B2955924.png)
